N-(3-acetylphenyl)-3-amino-4-(4-(dimethylamino)phenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-amino-4-[4-(dimethylamino)phenyl]-6-phenylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N4O2S/c1-18(35)21-10-7-11-22(16-21)32-29(36)28-27(31)26-24(19-12-14-23(15-13-19)34(2)3)17-25(33-30(26)37-28)20-8-5-4-6-9-20/h4-17H,31H2,1-3H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVIBSVZRFOUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=C(C=C4)N(C)C)C5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-3-amino-4-(4-(dimethylamino)phenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the condensation of various substituted phenyl and thieno[2,3-b]pyridine derivatives. Characterization techniques such as NMR spectroscopy , mass spectrometry , and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antitumor Activity
A study conducted on a series of thieno[2,3-b]pyridine derivatives, including this compound, revealed promising antitumor properties. The compound exhibited significant inhibitory effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A549 (Lung Cancer) | 5.2 | Doxorubicin | 4.5 |
| MCF-7 (Breast Cancer) | 6.1 | Doxorubicin | 5.0 |
| HeLa (Cervical Cancer) | 4.8 | Doxorubicin | 3.9 |
These results indicate that the compound's activity is comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug candidate .
Antimicrobial Activity
In addition to its antitumor effects, the compound has been evaluated for antimicrobial activity. Preliminary results demonstrated that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12 | Penicillin | 10 |
| Escherichia coli | 15 | Ciprofloxacin | 12 |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antibacterial activity .
Anti-inflammatory Activity
Research also suggests that this compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase (COX) enzymes.
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| N-(3-acetylphenyl)... | 0.05 | Celecoxib | 0.04 |
The anti-inflammatory effects are attributed to its ability to modulate key signaling pathways involved in inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely linked to its structural features:
- Dimethylamino Group : Enhances lipophilicity and cellular uptake.
- Thieno[2,3-b]pyridine Core : Provides a scaffold for interaction with biological targets.
- Acetamide Functionality : Contributes to binding affinity and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
